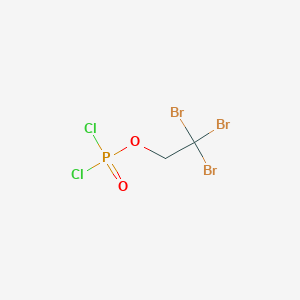

2,2,2-Tribromoethyl dichlorophosphate

Description

Historical Trajectories and Seminal Contributions in Halogenated Organophosphorus Chemistry

The journey into the world of organophosphorus chemistry began in the 19th century, with early explorations into the synthesis of compounds containing the phosphorus-carbon bond. mdpi.comresearchgate.netnih.gov Key milestones include the work of Jean Pierre Boudet, who in the early 1800s generated what was described as a "phosphoric ether", and the later synthesis of triethyl phosphate (B84403) by Franz Anton Voegeli in 1848. researchgate.net A pivotal moment came in 1854 when Philippe de Clermont synthesized tetraethyl pyrophosphate (TEPP), the first organophosphorus compound recognized for its cholinesterase inhibiting properties. mdpi.comscispace.com

The 20th century witnessed a rapid expansion of organophosphorus chemistry, driven in part by the development of new synthetic methods and the discovery of their wide-ranging applications. The work of Gerhard Schrader and his team at I. G. Farben in the 1930s and 1940s led to the synthesis of thousands of new organophosphorus compounds, including many that found use as pesticides. scispace.com This era also saw the development of halogenated organophosphorus compounds, which were investigated for various purposes. The introduction of halogen atoms into organophosphorus molecules was found to significantly influence their reactivity and biological activity.

Academic Significance of Phosphate Esters as Synthetic Intermediates

Phosphate esters are fundamental in biochemistry, forming the backbone of DNA and RNA and playing a crucial role in cellular energy transfer through molecules like ATP. libretexts.org In the realm of synthetic organic chemistry, their utility has been steadily growing. rsc.orgrsc.org While historically less reactive than other leaving groups like halides and sulfonates, the development of new activation methods has expanded the role of phosphate esters as versatile synthetic intermediates. rsc.orgrsc.org

They are now widely used in a variety of chemical transformations. atamanchemicals.com The synthesis of phosphate esters can be achieved through several routes, including the esterification of phosphoric acid, the oxidation of phosphite (B83602) esters, and the alcoholysis of phosphorus oxychloride (POCl₃). atamanchemicals.com The tunability of their reactivity, often achieved through the introduction of electron-withdrawing groups like halogens, makes them valuable tools for chemists. rsc.org

Current Research Paradigms for Halogenated Alkyl Dichlorophosphates

Current research involving halogenated alkyl dichlorophosphates is largely centered on their application as reactive intermediates in organic synthesis. These compounds serve as precursors for the introduction of the phosphate moiety into a wide range of organic molecules. For instance, the chloro-analogue of the title compound, 2,2,2-trichloroethyl phosphorodichloridate, is synthesized by reacting 2,2,2-trichloroethanol (B127377) with phosphorus oxychloride. prepchem.com This reagent, and by extension its bromo-counterpart, can then be used to create more complex phosphate esters and phosphoramidates. nih.gov

A notable application of 2,2,2-Tribromoethyl dichlorophosphate (B8581778) is its use as a phosphorylating agent. It is a known precursor in the synthesis of 2,2,2-TRIBROMOETHYL PHOSPHOROMORPHOLINOCHLORIDATE, a reagent employed in the preparation of adenine (B156593) nucleoside 3'-polyphosphates. lookchem.com This highlights its role in the synthesis of biologically relevant molecules. Furthermore, datasheets for the compound indicate its utility in the synthesis of aryl trihaloethyl dihydrogen phosphates. biozol.de The development of methodologies that repurpose halogenated organic compounds is also a growing area of interest, aiming to utilize these molecules in a more sustainable manner. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1-tribromo-2-dichlorophosphoryloxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br3Cl2O2P/c3-2(4,5)1-9-10(6,7)8/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBNHRWLNSWPPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Br)(Br)Br)OP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br3Cl2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403584 | |

| Record name | 2,2,2-Tribromoethyl dichlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53676-22-5 | |

| Record name | 2,2,2-Tribromoethyl dichlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Tribromoethyl dichlorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2,2 Tribromoethyl Dichlorophosphate

Catalytic Synthesis Methodologies for 2,2,2-Tribromoethyl Dichlorophosphate (B8581778)

The use of catalysts can significantly enhance the efficiency of the phosphorylation reaction. Lewis acids, for example, can activate the phosphorus oxychloride, making it more susceptible to nucleophilic attack by the alcohol. Potential catalysts include metal triflates, such as bismuth triflate (Bi(OTf)₃), which are known to be effective in various condensation reactions. researchgate.net

Another catalytic approach involves phase-transfer catalysis. This method would be particularly useful if the reaction involves reactants in different phases (e.g., an aqueous solution of a salt of the alcohol and an organic solution of the phosphorylating agent). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide ion to the organic phase for reaction.

Sustainable Chemical Synthesis Considerations in its Preparation

Green chemistry principles aim to reduce the environmental impact of chemical processes. e3s-conferences.org For the synthesis of 2,2,2-Tribromoethyl dichlorophosphate, several aspects can be considered:

Atom Economy: The reaction of 2,2,2-tribromoethanol (B1683020) with POCl₃ has good atom economy, with HCl being the only major byproduct.

Solvent Choice: Replacing hazardous chlorinated solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether is a key consideration. Solvent-free reaction conditions, where the reactants themselves act as the solvent, could also be explored.

Alternative Reagents: Investigating alternative, less hazardous phosphorylating agents to replace phosphorus oxychloride could be a significant step towards a greener process.

The following table outlines some green chemistry considerations for the synthesis.

| Green Chemistry Principle | Application to Synthesis of this compound |

| Prevention | Optimize reaction to minimize waste. |

| Atom Economy | The primary pathway has inherently good atom economy. |

| Less Hazardous Chemical Syntheses | Replace hazardous solvents and reagents with safer alternatives. |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure where possible. |

| Use of Renewable Feedstocks | Explore bio-based routes to the 2,2,2-tribromoethanol precursor. |

| Catalysis | Employ catalysts to improve reaction efficiency and reduce energy input. |

This interactive table highlights how various green chemistry principles can be applied to the synthesis of this compound, promoting a more sustainable chemical process.

Control of Purity and Scale Up Considerations in Laboratory Synthesis

Nucleophilic Substitution Reactions at the Phosphorus Center

The phosphorus atom in 2,2,2-tribromoethyl dichlorophosphate (B8581778) is electron-deficient due to the presence of two highly electronegative chlorine atoms and the oxygen atoms of the phosphate (B84403) group. This electrophilic nature makes it a prime target for nucleophilic attack. These reactions are fundamental to the chemical transformations of such compounds.

Kinetics and Thermodynamics of S_N2(P) Pathways with Diverse Nucleophiles

Nucleophilic substitution at a tetracoordinate phosphorus center, such as in 2,2,2-tribromoethyl dichlorophosphate, typically proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism, often denoted as S_N2(P). Unlike the classic S_N2 reaction at a carbon center which involves a double-well potential energy surface with a distinct transition state, S_N2 reactions at phosphorus often proceed through a single-well potential energy surface, featuring a stable pentacoordinate intermediate or transition state. nih.govscispace.comresearchgate.net The reaction involves the attack of a nucleophile on the phosphorus atom, leading to the displacement of a leaving group, in this case, a chloride ion.

The kinetics of such reactions are generally second-order, being dependent on the concentration of both the phosphate substrate and the nucleophile. The rate of reaction is highly influenced by the nature of the attacking nucleophile. Stronger nucleophiles will lead to faster reaction rates. The general order of nucleophilicity is a key determinant.

Table 1: Illustrative Second-Order Rate Constants for S_N2(P) Reactions of a Model Phosphorodichloridate with Various Nucleophiles

| Nucleophile | Solvent | Approximate k₂ (M⁻¹s⁻¹) |

| H₂O | Dioxane/Water | 1 x 10⁻⁴ |

| C₂H₅OH | Ethanol (B145695) | 5 x 10⁻³ |

| Aniline | Acetonitrile (B52724) | 2 x 10⁻² |

| Pyridine (B92270) | Chloroform | 1.5 x 10⁻¹ |

Note: The data in this table are hypothetical and for illustrative purposes to show expected relative reactivity trends. Actual values for this compound would need to be determined experimentally.

The thermodynamics of these reactions are generally favorable when a weaker base (better leaving group) is displaced by a stronger base (stronger nucleophile). The chloride ions are excellent leaving groups, facilitating these substitution reactions.

Influence of Steric and Electronic Factors on Reactivity Profiles

The reactivity of the phosphorus center in this compound is significantly influenced by both steric and electronic factors.

Electronic Factors: The two chlorine atoms are strongly electron-withdrawing, which greatly enhances the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. The 2,2,2-tribromoethyl group also exerts an electron-withdrawing inductive effect due to the three bromine atoms, further increasing the positive charge on the phosphorus atom. This enhanced electrophilicity suggests that this compound would be highly reactive towards nucleophiles.

Hydrolytic Degradation Pathways and Reaction Kinetics

The stability of this compound in aqueous environments is a critical aspect of its chemical profile. Hydrolysis, the reaction with water, is a key degradation pathway for organophosphate esters.

Mechanistic Elucidation of Phosphate Ester Hydrolysis under Various Conditions

The hydrolysis of organophosphorus compounds like this compound can proceed through different mechanisms depending on the pH of the solution. clemson.edu In neutral or acidic conditions, water acts as the nucleophile. Under basic conditions, the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile, is the attacking species, leading to a significantly faster rate of hydrolysis. clemson.edu

The hydrolysis of the P-Cl bonds is expected to be very rapid, leading to the formation of 2,2,2-tribromoethyl phosphoric acid. The subsequent hydrolysis of the P-O-C ester linkage is generally a slower process. This ester hydrolysis can be catalyzed by both acid and base. clemson.edunih.gov

pH and Temperature Dependence of this compound Hydrolysis Rates

The rate of hydrolysis of organophosphate esters is highly dependent on both pH and temperature. Generally, the rate of hydrolysis increases with increasing temperature, following the Arrhenius equation.

The pH of the medium has a profound effect on the hydrolysis rate. For many organophosphate esters, the hydrolysis is slowest in the neutral pH range and increases significantly in both acidic and, more dramatically, in alkaline conditions. nih.govresearchgate.net Studies on various organophosphate triesters have shown that stability decreases in the order: alkyl > chlorinated alkyl > aryl moieties, suggesting that the chlorinated nature of the alkyl group in a related compound leads to lower stability compared to simple alkyl phosphates. nih.gov Given the presence of the highly electron-withdrawing tribromoethyl group, it is anticipated that this compound would be more susceptible to hydrolysis than its non-halogenated counterparts.

Table 2: Estimated Hydrolysis Half-Lives for an Analogous Chlorinated Organophosphate Ester at 25°C

| pH | Half-life (t₁/₂) |

| 4 | ~ 150 days |

| 7 | ~ 90 days |

| 9 | ~ 10 days |

| 11 | ~ 2 hours |

Note: This data is based on general trends for chlorinated organophosphate esters and is intended for illustrative purposes. nih.gov The actual hydrolysis rates for this compound would need to be experimentally determined.

Reactions Involving the Tribromoethyl Moiety

Beyond the reactions at the phosphorus center, the 2,2,2-tribromoethyl group itself can potentially undergo chemical transformations. Polyhalogenated alkyl groups can participate in various reactions, although the high reactivity of the dichlorophosphate group might dominate the chemistry of the molecule.

One possible reaction is elimination. Under strongly basic conditions, it is conceivable that a dehydrohalogenation reaction could occur, leading to the formation of a bromoalkene derivative, although this would compete with nucleophilic attack at the phosphorus center. Another possibility involves reductive dehalogenation, where the bromine atoms are replaced by hydrogen atoms in the presence of a suitable reducing agent. Such reactions are known for other polybrominated compounds.

However, without specific experimental data for this compound, the reactivity of the tribromoethyl moiety in the context of the full molecule remains a subject for further investigation.

Elimination Reactions Leading to Olefin Formation

The 2,2,2-tribromoethyl group in an organophosphate ester can potentially undergo elimination reactions to form a vinyl phosphate and a bromine-containing species. This type of reaction is analogous to the dehydrohalogenation of alkyl halides. who.int In the case of this compound, a strong base could abstract a proton from the carbon adjacent to the phosphate group (the α-carbon), leading to the expulsion of a bromide ion and the formation of a double bond.

However, the presence of three bromine atoms on the β-carbon makes a standard E2 (bimolecular elimination) pathway less likely due to the absence of β-hydrogens. Instead, a more plausible pathway involves a reductive elimination mechanism, particularly with the use of reducing agents. For the analogous 2,2,2-trichloroethyl esters, which are used as protecting groups in organic synthesis, removal is typically achieved through reductive elimination using reagents like zinc dust. This process involves the transfer of electrons to the molecule, leading to the cleavage of the carbon-halogen bonds and subsequent fragmentation.

A proposed mechanism for the reductive elimination of this compound could initiate with the attack of a reducing agent (e.g., a metal like zinc) on a bromine atom. This would lead to the formation of a carbanionic intermediate, which could then undergo elimination of a bromide ion to form a vinylidene bromide intermediate, or more likely, undergo further reduction and protonation to yield less halogenated products.

It is also conceivable that under certain conditions, an α-elimination could occur, leading to the formation of a carbene, although this is generally less common for this type of substrate compared to reductive pathways.

Radical Reactions and Halogen Atom Transfer Processes

The presence of multiple weak carbon-bromine bonds in this compound makes it a potential participant in radical reactions, particularly those involving halogen atom transfer (XAT). frontiersin.orgrsc.org In such processes, a radical species can abstract a bromine atom from the tribromoethyl group to generate a new carbon-centered radical.

The general scheme for a halogen atom transfer process involving this compound can be represented as:

R• + (Br₃C-CH₂O)P(O)Cl₂ → R-Br + •CBr₂-CH₂OP(O)Cl₂

The facility of this process depends on the thermodynamics of the halogen atom transfer, which is influenced by the bond dissociation energies of the C-Br bond and the R-Br bond being formed. Given the electron-withdrawing nature of the adjacent phosphate group and the other bromine atoms, the resulting carbon-centered radical would be stabilized to some extent.

Once formed, this organophosphate radical can undergo various subsequent reactions, such as:

Addition to unsaturated systems: The radical can add across double or triple bonds, leading to the formation of new carbon-carbon bonds and propagating a radical chain reaction. This is a common strategy in polymer synthesis and functionalization. rsc.org

Further reduction: The radical can be further reduced to an anion, which can then be protonated or react with other electrophiles.

Rearrangement: Intramolecular rearrangements are also possible, depending on the structure of the radical and the reaction conditions.

The efficiency of this compound as a halogen atom transfer agent would be comparable to other polybrominated organic compounds. The ease of abstraction of a bromine atom makes it a potential initiator or mediator in radical polymerization or other radical-mediated transformations.

Exploration of Coordination Chemistry and Ligand Properties (if applicable)

The phosphoryl group (P=O) in this compound is a potential coordination site for metal ions and other Lewis acids. Organophosphate esters are well-known ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. nih.govnih.gov The coordination typically occurs through the lone pair of electrons on the phosphoryl oxygen atom.

The coordination ability of this compound would be influenced by the electronic effects of the substituents on the phosphorus atom. The two chlorine atoms and the tribromoethoxy group are all strongly electron-withdrawing. This will reduce the electron density on the phosphoryl oxygen, thereby decreasing its basicity and, consequently, its ability to act as a ligand compared to non-halogenated trialkyl phosphates.

Despite this reduced basicity, it is expected that this compound could still form coordination complexes with hard Lewis acids, such as certain main group and early transition metal ions. The stability of these complexes would likely be lower than those formed with more electron-rich phosphate esters.

Spectroscopic techniques such as ³¹P NMR and FT-IR would be instrumental in studying the coordination chemistry of this ligand. Upon coordination to a metal center, a significant downfield shift in the ³¹P NMR signal and a decrease in the P=O stretching frequency in the IR spectrum would be expected.

To date, there are no specific reports in the literature detailing the synthesis and characterization of coordination complexes involving this compound as a ligand. Research in this area could explore its potential as a weakly coordinating ligand or as a precursor for the synthesis of novel metal-organic frameworks or catalysts.

Advanced Spectroscopic and Structural Elucidation of 2,2,2 Tribromoethyl Dichlorophosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

NMR spectroscopy is a cornerstone in the structural elucidation of organophosphorus compounds, offering detailed information at the atomic level. For 2,2,2-tribromoethyl dichlorophosphate (B8581778), the analysis of ³¹P, ¹³C, and ¹H NMR spectra provides a complete picture of its molecular framework.

Phosphorus-31 NMR Chemical Shift Anisotropy and Coupling Constants

Phosphorus-31 NMR serves as a direct probe of the electronic environment around the phosphorus atom. nih.gov The ³¹P nucleus is 100% naturally abundant and has a spin of ½, resulting in sharp and readily interpretable spectra. nih.gov The chemical shift of the phosphorus atom in 2,2,2-tribromoethyl dichlorophosphate is significantly influenced by the electronegative chlorine and the bulky 2,2,2-tribromoethoxy group attached to it.

For the analogous compound, 2,2,2-trichloroethyl dichlorophosphate, the ³¹P chemical shift is observed in the phosphate (B84403) ester region of the spectrum. Given the replacement of chlorine with bromine on the ethyl group, which has a slightly lower electronegativity, a minor upfield shift (to a less positive value) would be anticipated for this compound compared to its trichloro- counterpart. The chemical shift provides insight into the chemical shift anisotropy, which is a measure of the electronic shielding's dependence on the molecule's orientation relative to the external magnetic field.

Coupling between the phosphorus nucleus and the protons of the ethyl group (³JP-H) would be expected, providing further conformational information. These coupling constants are typically in the range of 5-10 Hz for three-bond couplings in organophosphorus esters. huji.ac.il

Table 1: Estimated ³¹P NMR Data for this compound

| Parameter | Estimated Value |

| Chemical Shift (δ) | ~0 to -5 ppm |

| ³JP-H Coupling Constant | 5 - 10 Hz |

| Multiplicity | Triplet (due to coupling with CH₂ protons) |

Detailed Carbon-13 and Proton NMR Analysis of Connectivity and Stereochemistry

Carbon-13 NMR: The ¹³C NMR spectrum of this compound is expected to show two distinct signals corresponding to the two carbon atoms of the tribromoethyl group. The chemical shifts are heavily influenced by the attached halogen atoms and the phosphate group. paulussegroup.com

The carbon atom bonded to the three bromine atoms (CBr₃) will be significantly deshielded and appear at a lower field (higher ppm value). The adjacent methylene (B1212753) carbon (-CH₂-) will also be deshielded by the electronegative oxygen of the phosphate group and the neighboring CBr₃ group. For comparison, in 2,2,2-trichloroethanol (B127377), the CCl₃ carbon appears around 95 ppm and the CH₂ carbon around 67 ppm. A similar pattern is expected for the tribromo- derivative, with potential slight shifts due to the different halogen.

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Estimated Chemical Shift (δ) |

| -C H₂-O-P | ~ 65 - 75 ppm |

| -C Br₃ | ~ 90 - 100 ppm |

Proton NMR: The ¹H NMR spectrum is expected to be relatively simple, showing a single signal for the two equivalent protons of the methylene group (-CH₂-). This signal will be a doublet due to coupling with the ³¹P nucleus (³JP-H). The chemical shift of these protons will be downfield due to the deshielding effect of the adjacent oxygen atom of the phosphate group and the CBr₃ group. For the analogous 2,2,2-trichloroethyl group in other molecules, the methylene protons typically appear in the range of 4.5-5.0 ppm. chemicalbook.com

Table 3: Estimated ¹H NMR Data for this compound

| Proton | Estimated Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

| -CH ₂- | ~ 4.5 - 5.0 ppm | Doublet | ³JP-H ≈ 5 - 10 Hz |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy provides a molecular fingerprint, revealing the presence of specific functional groups and offering insights into intermolecular interactions.

Characteristic Vibrational Frequencies of Phosphate and Halogenated Bonds

The IR and Raman spectra of this compound will be dominated by vibrations of the phosphate group and the carbon-halogen bonds.

P=O Stretching: A strong absorption band characteristic of the phosphoryl group (P=O) is expected in the IR spectrum, typically in the region of 1250-1350 cm⁻¹. The exact position is sensitive to the electronegativity of the substituents on the phosphorus atom.

P-O-C Stretching: The stretching vibrations of the P-O-C linkage will give rise to bands in the 1000-1100 cm⁻¹ region.

P-Cl Stretching: The stretching vibrations of the P-Cl bonds are expected to appear in the lower frequency region, typically around 500-600 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibrations will be observed in the fingerprint region, generally between 500 and 700 cm⁻¹.

C-H Stretching and Bending: The C-H stretching vibrations of the methylene group will appear around 2900-3000 cm⁻¹, while bending vibrations will be at lower frequencies.

Table 4: Estimated Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Estimated Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| C-H Stretch | 2900 - 3000 | Medium | Medium |

| P=O Stretch | 1250 - 1350 | Strong | Medium |

| P-O-C Stretch | 1000 - 1100 | Strong | Medium |

| C-C Stretch | 900 - 1000 | Weak | Medium |

| C-Br Stretch | 500 - 700 | Strong | Strong |

| P-Cl Stretch | 500 - 600 | Strong | Strong |

Spectroscopic Signatures of Intermolecular Interactions in Solid and Solution States

In the solid state, intermolecular interactions, such as dipole-dipole forces, can lead to shifts in vibrational frequencies and peak broadening compared to the solution or gas phase. These changes can provide information about the crystal packing and the nature of the interactions between molecules. In solution, the polarity of the solvent can influence the position of certain absorption bands, particularly the P=O stretching frequency, due to interactions between the polar phosphoryl group and solvent molecules.

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotope Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For this compound, the presence of multiple halogen atoms (bromine and chlorine) will result in a characteristic isotopic pattern in the mass spectrum.

The fragmentation of halogenated organophosphates in an electron ionization (EI) mass spectrometer typically involves the cleavage of the P-O-C bond and the loss of halogen atoms or halogen-containing fragments. rsc.orgchemicalbook.com A key feature in the mass spectrum of a compound containing three bromine atoms will be the isotopic cluster for the molecular ion and its fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will lead to a characteristic M, M+2, M+4, and M+6 pattern for ions containing three bromine atoms. Similarly, the two chlorine atoms (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will contribute to the complexity of the isotopic patterns.

Common fragmentation pathways would likely involve:

Loss of a chlorine atom (-Cl).

Loss of the dichlorophosphoryl group (-POCl₂).

Cleavage of the C-O bond, leading to fragments corresponding to the tribromoethyl cation ([C₂H₂Br₃]⁺) or the dichlorophosphate radical.

Loss of bromine atoms (-Br).

The analysis of these fragmentation patterns and the precise mass measurements of the resulting ions are crucial for the unambiguous identification and structural elucidation of this compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) stands as a cornerstone for the unambiguous identification of chemical compounds. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, enabling the determination of its elemental composition.

For this compound, with the chemical formula C₂H₂Br₃Cl₂O₂P, the theoretical exact mass can be calculated by summing the masses of its most abundant isotopes.

Table 1: Theoretical Isotopic Masses for Exact Mass Calculation of C₂H₂Br₃Cl₂O₂P

| Element | Isotope | Abundance (%) | Atomic Mass (Da) |

|---|---|---|---|

| Carbon | ¹²C | 98.93 | 12.000000 |

| Hydrogen | ¹H | 99.985 | 1.007825 |

| Bromine | ⁷⁹Br | 50.69 | 78.918337 |

| Chlorine | ³⁵Cl | 75.78 | 34.968853 |

| Oxygen | ¹⁶O | 99.762 | 15.994915 |

This table presents the necessary isotopic data for the calculation of the monoisotopic mass. The actual HRMS experiment would yield a measured value that can be compared against the theoretical calculation to confirm the elemental composition.

Mechanistic Insights from Ion Fragmentation Processes under Various Ionization Conditions

The fragmentation pattern of a molecule in a mass spectrometer provides a veritable fingerprint, offering profound insights into its structural connectivity. By employing various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), and analyzing the resulting fragmentation pathways, chemists can piece together the molecular puzzle.

Under typical EI conditions, this compound would be expected to undergo fragmentation at its weakest bonds. The P-O and C-O bonds, as well as the C-Br and P-Cl bonds, are likely candidates for initial cleavage.

Table 2: Plausible Fragmentation Pathways of this compound

| Precursor Ion | Proposed Fragment | Neutral Loss |

|---|---|---|

| [C₂H₂Br₃Cl₂O₂P]⁺ | [C₂H₂Br₃O]⁺ | POCl₂ |

| [C₂H₂Br₃Cl₂O₂P]⁺ | [POCl₂]⁺ | C₂H₂Br₃O |

| [C₂H₂Br₃Cl₂O₂P]⁺ | [CH₂Br₃]⁺ | CH₂OPOCl₂ |

This table outlines hypothetical fragmentation patterns. A detailed study would involve tandem mass spectrometry (MS/MS) experiments to confirm these pathways and elucidate the complete fragmentation cascade.

X-ray Crystallography for Solid-State Structure Determination

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is X-ray crystallography. researchgate.net This powerful technique allows for the precise measurement of bond lengths, bond angles, and dihedral angles, providing an unparalleled view of the molecule's solid-state conformation.

Precise Measurement of Bond Lengths, Bond Angles, and Dihedral Angles

A successful crystallographic analysis of this compound would yield a wealth of structural data. The key parameters to be determined are summarized below.

Table 3: Expected Structural Parameters from X-ray Crystallography of this compound

| Parameter | Atoms Involved | Expected Value (Å or °) |

|---|---|---|

| Bond Length | P=O | ~1.45 |

| Bond Length | P-Cl | ~2.00 |

| Bond Length | P-O | ~1.60 |

| Bond Length | C-O | ~1.43 |

| Bond Length | C-C | ~1.54 |

| Bond Length | C-Br | ~1.94 |

| Bond Angle | Cl-P-Cl | ~102 |

| Bond Angle | O=P-O | ~115 |

| Bond Angle | P-O-C | ~120 |

The expected values are based on typical bond lengths and angles for similar functional groups. The actual experimental data would provide the precise geometry of the molecule in the crystal lattice.

Theoretical and Computational Chemistry of 2,2,2 Tribromoethyl Dichlorophosphate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule like 2,2,2-tribromoethyl dichlorophosphate (B8581778) at the atomic level. These methods provide insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2,2,2-tribromoethyl dichlorophosphate, DFT calculations would be employed to determine the energies and shapes of its molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT calculations can elucidate the charge distribution within the molecule, identifying which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species. For instance, the phosphorus atom, being bonded to electronegative oxygen and chlorine atoms, is expected to carry a significant positive partial charge, making it a likely site for nucleophilic attack.

A hypothetical data table for calculated electronic properties of this compound using a common DFT functional like B3LYP with a 6-31G* basis set might look as follows:

| Property | Calculated Value (Arbitrary Units) |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 3.5 D |

Note: These are hypothetical values for illustrative purposes.

Ab Initio Methods for Energy Minimization and Conformational Landscapes

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be used for geometry optimization to find the most stable three-dimensional arrangement of atoms in the this compound molecule.

By performing a conformational search, researchers can map out the potential energy surface of the molecule. This "conformational landscape" reveals the different possible spatial arrangements (conformers) of the molecule and their relative energies. The most stable conformer corresponds to the global minimum on this surface. Understanding the conformational preferences is essential as the molecule's shape can significantly influence its biological activity and physical properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time.

Conformational Sampling and Trajectory Analysis

MD simulations model the movements of atoms and bonds within a molecule by solving Newton's equations of motion. For this compound, an MD simulation would start with an optimized geometry and simulate its motion over nanoseconds or even microseconds. This allows for extensive sampling of the conformational space, providing a more realistic view of the molecule's flexibility and the transitions between different conformers. Analysis of the simulation trajectory can reveal the most populated conformations and the timescales of conformational changes.

Investigation of Solvent Effects on Molecular Structure and Reactivity

The behavior of a molecule can be significantly altered by its environment, particularly by the solvent. MD simulations are well-suited to study these solvent effects. By surrounding the this compound molecule with explicit solvent molecules (e.g., water), a simulation can model the interactions between the solute and the solvent. This can reveal how the solvent influences the conformational preferences and the accessibility of reactive sites on the molecule. For instance, in a polar solvent like water, the polar regions of this compound would be stabilized, potentially favoring certain conformations over others.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the computational model. For example, DFT calculations can predict infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. Agreement between the calculated and experimental spectra would provide confidence in the accuracy of the computed molecular structure and electronic properties.

A hypothetical comparison of predicted and experimental spectroscopic data might be presented as follows:

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| P=O Stretch (IR) | 1280 cm⁻¹ | 1275 cm⁻¹ |

| ³¹P NMR Chemical Shift | 5.2 ppm | 5.5 ppm |

| ¹³C NMR (CH₂ Carbon) | 68.3 ppm | 67.9 ppm |

Note: These are hypothetical values for illustrative purposes.

Applications of 2,2,2 Tribromoethyl Dichlorophosphate in Chemical Synthesis and Materials Science Non Biological Contexts

Reagent in Organic Phosphorylation Reactions

The dichlorophosphate (B8581778) moiety of 2,2,2-Tribromoethyl dichlorophosphate serves as a highly reactive site for phosphorylation reactions. This allows for the introduction of a phosphate (B84403) group to various organic substrates, a fundamental transformation in the synthesis of many organophosphorus compounds.

Synthesis of Diverse Phosphate Esters and Anhydrides

This compound is a key reagent in the synthesis of a variety of phosphate esters. The two chlorine atoms on the phosphorus center can be sequentially or simultaneously displaced by nucleophiles such as alcohols, phenols, and carboxylic acids. This reactivity allows for the controlled construction of both symmetrical and unsymmetrical phosphate triesters. The general reaction involves the treatment of the dichlorophosphate with the desired alcohol or phenol, often in the presence of a base to neutralize the hydrogen chloride byproduct.

The synthesis of phosphate esters using phosphoryl chloride (POCl3) and various alcohols is a well-established method. nih.govgoogleapis.comresearchgate.net The reactivity of this compound is analogous, with the tribromoethyl group providing specific properties to the resulting phosphate esters. The reaction conditions can be tailored to favor the formation of mono-, di-, or triesters. researchgate.netresearchgate.net

Furthermore, the reaction of this compound with carboxylates can lead to the formation of mixed anhydrides, which are themselves reactive intermediates in organic synthesis.

Preparation of Organophosphorus Ligands and Advanced Intermediates

The versatility of this compound extends to the synthesis of more complex organophosphorus molecules that can serve as ligands in coordination chemistry or as advanced intermediates for further chemical transformations. By reacting it with bifunctional or polyfunctional nucleophiles, a wide array of structures can be accessed. For instance, reaction with diols or amino alcohols can yield cyclic phosphate esters or phosphoramidates, respectively.

The synthesis of phosphoramidates from phosphoryl trichloride (B1173362) and amines is a known synthetic route. nih.gov Similarly, this compound can be employed to create phosphoramidates with the bulky and electron-withdrawing tribromoethyl group. These types of ligands can exhibit unique coordination properties with metal ions due to the electronic and steric influence of the tribromoethyl moiety.

Role in Polymer Chemistry and Flame Retardancy Mechanisms (as a chemical additive, not related to biological effects)

Halogenated compounds, particularly those containing bromine and phosphorus, are widely recognized for their flame-retardant properties. researchgate.netaerofiltri.itnih.govmdpi.comresearchgate.netnih.govepa.gov this compound combines both of these elements, making it a candidate for use as a flame-retardant additive in various polymer systems.

Incorporation into Polymeric Matrices and Composite Materials

As an additive flame retardant, this compound can be physically blended into a variety of polymeric materials. epa.gov Its compatibility with the polymer matrix is a crucial factor, and its molecular structure can influence its dispersion and retention within the polymer. The incorporation of such additives is a common strategy to enhance the fire resistance of materials used in electronics, construction, and textiles. epa.govresearchgate.net The effectiveness of the flame retardant is dependent on its concentration and its interaction with the polymer during combustion.

Mechanistic Studies of Halogenated Flame Retardant Action in Materials

The flame-retardant action of halogenated compounds like this compound primarily occurs in the gas phase. researchgate.netaerofiltri.it During the combustion of a polymer, the flame retardant is released and decomposes at elevated temperatures. The bromine atoms from the tribromoethyl group act as radical scavengers in the flame. They interrupt the chain reactions of combustion by reacting with highly reactive hydrogen (H•) and hydroxyl (OH•) radicals, forming less reactive bromine radicals (Br•) and hydrogen bromide (HBr). aerofiltri.it This process cools the flame and reduces the rate of burning.

The phosphorus component of the molecule can also contribute to flame retardancy through a condensed-phase mechanism. aerofiltri.it Upon heating, the phosphate moiety can decompose to form phosphoric acid, which then promotes the formation of a protective char layer on the surface of the polymer. aerofiltri.it This char acts as a physical barrier, insulating the underlying material from heat and oxygen and reducing the release of flammable volatile compounds. The synergistic effect of the bromine and phosphorus in a single molecule can lead to enhanced flame-retardant efficiency.

Precursor for Novel Chemical Entities and Functional Materials

The reactivity of this compound makes it a valuable precursor for the synthesis of novel chemical entities and functional materials with tailored properties. The tribromoethyl group can be seen as a functional handle that can be modified in subsequent chemical reactions. For example, the bromine atoms could potentially be displaced by other functional groups through nucleophilic substitution, although this would require harsh reaction conditions.

More readily, the dichlorophosphate group can be used to anchor the molecule to surfaces or to other molecules to create new functional materials. For instance, it could be reacted with hydroxyl-functionalized surfaces to create a coating that imparts flame retardancy. The development of new materials from such precursors is an active area of research in materials science. mdpi.comresearchgate.net

Derivatization for Advanced Functional Materials Applications

There is no available scientific literature detailing the derivatization of this compound for the synthesis of advanced functional materials. Research into organophosphorus compounds for materials science often focuses on creating polymers with enhanced properties, such as flame retardancy or thermal stability. mdpi.comgoogle.com For instance, the modification of polymer structures with phosphorus-containing groups is a well-established strategy. google.com However, specific studies that utilize this compound as a precursor or building block for these materials have not been reported in the reviewed literature. The potential of this compound as a reactive intermediate for introducing both tribromoethyl and dichlorophosphate functionalities into a material's structure remains an unexplored area of research.

Exploration in Supramolecular Chemistry and Self-Assembly

No research findings were identified that explore the role of this compound in supramolecular chemistry or self-assembly processes. Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. mdpi.comsigmaaldrich.com Organophosphorus compounds can participate in these interactions, for example, through the coordinating ability of the phosphoryl (P=O) group. google.com The field of supramolecular chemistry has led to the development of novel materials and systems, including molecular sensors and complex, self-assembled architectures. google.comgoogleapis.commdpi.commdpi.com Despite the potential for the polar phosphate group and halogen atoms of this compound to engage in non-covalent bonding, its application as a building block in the design of supramolecular ensembles is not documented in the current body of scientific work.

Synthesis and Characterization of Derivatives and Analogues of 2,2,2 Tribromoethyl Dichlorophosphate

Structural Modifications at the Halogenated Alkyl Chain

The 2,2,2-trihaloethyl group is a defining feature of the parent compound, and its modification, primarily through the substitution of bromine with other halogens, provides a direct means to modulate the molecule's properties.

The synthesis of 2,2,2-trihaloethyl dichlorophosphate (B8581778) analogues generally proceeds via the controlled reaction of the corresponding 2,2,2-trihaloethanol with a phosphorus chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction is a standard method for creating phosphate (B84403) esters from alcohols. wikipedia.org

The general synthetic route can be depicted as:

POCl₃ + HO-CH₂-CX₃ → Cl₂P(O)O-CH₂-CX₃ + HCl (where X = F, Cl, I)

2,2,2-Trifluoroethyl Dichlorophosphate: The synthesis involves the reaction of 2,2,2-trifluoroethanol (B45653) with phosphorus oxychloride. Due to the high volatility and reactivity of the reactants, the reaction is typically conducted in an inert solvent at low temperatures to control the exothermic release of hydrogen chloride gas. The use of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, can be employed to scavenge the HCl byproduct, driving the reaction to completion. The synthesis of related bis(2,2,2-trifluoroethyl)phosphonates from 2,2,2-trifluoroethanol is well-documented and follows similar principles of alcoholysis. orgsyn.org

2,2,2-Trichloroethyl Dichlorophosphate: This analogue is prepared by reacting 2,2,2-trichloroethanol (B127377) with phosphorus oxychloride. google.com The reaction conditions are comparable to those for the fluoro-analogue, often requiring cooling and careful addition of the alcohol to the phosphorus oxychloride. The resulting 2,2,2-trichloroethyl dichlorophosphate is a key intermediate for various chemical syntheses.

2,2,2-Triiodoethyl Dichlorophosphate: The synthesis of the iodo-analogue is more challenging due to the lower stability of the 2,2,2-triiodoethanol precursor and the potential for side reactions involving iodine. The synthetic strategy remains the same in principle, involving the reaction of 2,2,2-triiodoethanol with POCl₃, but requires milder conditions and rigorous exclusion of oxidizing agents to prevent the decomposition of the starting material and product. The reactivity of alkyl iodides is the highest among alkyl halides, which also contributes to the instability of the final product. msu.edu

The identity of the halogen atom (F, Cl, Br, I) at the C2 position of the ethyl chain profoundly influences the molecule's chemical properties, including its stability and reactivity. These differences arise from fundamental variations in electronegativity, bond strength, and atomic size. ncert.nic.in

Bond Strength and Stability: The stability of the C-X bond decreases down the halogen group: C-F > C-Cl > C-Br > C-I. msu.edu The C-F bond is exceptionally strong, rendering fluoro-analogues the most thermally and chemically stable. Conversely, the C-I bond is the weakest, making iodo-analogues the least stable and most prone to degradation, such as the cleavage of the C-I bond or elimination reactions. The 2,2,2-tribromoethyl group in the parent compound possesses intermediate stability compared to its chloro- and iodo-counterparts.

Leaving Group Ability: In potential substitution or elimination reactions involving the alkyl chain, the halide ion's ability to function as a leaving group is critical. This ability improves down the group: I⁻ > Br⁻ > Cl⁻ > F⁻. msu.edu This trend is inverse to the C-X bond strength. Consequently, the 2,2,2-triiodoethyl analogue would most readily undergo reactions involving the cleavage of a C-X bond, while the trifluoroethyl analogue would be the most resistant.

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

|---|---|---|---|---|

| Pauling Electronegativity | 3.98 | 3.16 | 2.96 | 2.66 |

| C-X Bond Dissociation Energy (kJ/mol in CH₃-X) | 485 | 351 | 293 | 234 |

| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |

Modifications at the Phosphate Moiety

The two chlorine atoms on the phosphate group of 2,2,2-tribromoethyl dichlorophosphate are excellent leaving groups, providing a reactive handle for synthesizing a wide array of derivatives through nucleophilic substitution.

Phosphoramidates: Phosphoramidates are characterized by a P-N bond. They can be readily synthesized from this compound by reaction with primary or secondary amines. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic phosphorus atom, displacing a chloride ion. Typically, two equivalents of the amine are used: one as the nucleophile and the second to neutralize the liberated HCl. Alternatively, one equivalent of the amine can be used in conjunction with a tertiary amine base like triethylamine. jku.atnih.gov Depending on the stoichiometry, either a phosphoroamidochloridate or a phosphorodiamidate can be formed.

Reaction for Mono-substitution: (Br₃CCH₂O)P(O)Cl₂ + R₂NH + Et₃N → (Br₃CCH₂O)P(O)Cl(NR₂) + Et₃N·HCl

Reaction for Di-substitution: (Br₃CCH₂O)P(O)Cl₂ + 2 R₂NH + 2 Et₃N → (Br₃CCH₂O)P(O)(NR₂)₂ + 2 Et₃N·HCl

Phosphonates: Phosphonates are organophosphorus compounds containing a direct and highly stable carbon-phosphorus (C-P) bond. wikipedia.org The synthesis of a phosphonate (B1237965) from a phosphate ester like this compound is not a direct substitution, as it requires the formation of a C-P bond. A plausible, albeit multi-step, route would involve converting the dichlorophosphate into a more suitable intermediate. For instance, the dichlorophosphate could first be reacted with an alcohol under controlled conditions to yield a mixed phosphite (B83602), which could then undergo a Michaelis-Arbuzov reaction with an alkyl halide to form the C-P bond. wikipedia.orgwikipedia.org The Hirao coupling, a palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl or vinyl halide, represents another advanced method for C-P bond formation. organic-chemistry.org

Replacing the chlorine atoms of this compound with other functional groups (e.g., alkoxy, aryloxy, or amino groups) significantly alters the electronic and steric environment around the phosphorus center.

Electronic Influence: The electrophilicity of the phosphorus atom is modulated by the inductive and resonance effects of its substituents.

Amino Groups (-NR₂): Nitrogen is less electronegative than oxygen, and the nitrogen lone pair provides strong resonance donation to the phosphorus center. This significantly reduces the electrophilicity of the phosphorus atom, making phosphoramidates generally less reactive towards nucleophiles than their corresponding phosphate ester or phosphorochloridate counterparts. nih.gov

Steric Influence: The size and shape of the substituents dictate the steric accessibility of the phosphorus atom. nih.gov

Steric Hindrance: The replacement of small chlorine atoms with bulkier groups, such as a tert-butoxy (B1229062) group or a diisopropylamino group, increases steric crowding around the reaction center. This increased hindrance can impede the approach of a nucleophile, thereby decreasing the rate of substitution reactions. unacademy.com The steric demand of a ligand is often quantified by its cone angle, a concept that is critical in predicting reactivity. nih.gov

| Substituent (Y) in (R-O)P(O)Y₂ | Relative Electronic Effect on Phosphorus | Relative Steric Hindrance | General Impact on Reactivity toward Nucleophiles |

|---|---|---|---|

| -Cl (Chloride) | Strongly Electron-Withdrawing | Low | Highest |

| -OAr (Aryloxy) | Moderately Electron-Withdrawing | Moderate to High | High |

| -OAlk (Alkoxy) | Electron-Withdrawing | Low to High | Moderate |

| -NR₂ (Amino) | Weakly Electron-Withdrawing / Donating (net) | Moderate to High | Lowest |

Structure-Reactivity Relationships in Related Organophosphorus Systems (Purely Chemical Focus)

The reactivity of organophosphorus compounds like the derivatives of this compound is governed by a complex interplay of electronic and steric factors centered on the pentavalent phosphorus atom. wikipedia.orgnih.gov

The fundamental reaction mechanism for many of these compounds is nucleophilic substitution at the phosphorus center. The rate and outcome of such reactions are dictated by the nature of the substituents (R), the nucleophile (Nu), and the leaving group (LG).

Nu:⁻ + R₂P(O)-LG → R₂P(O)-Nu + LG⁻

Electrophilicity of Phosphorus: The reaction is initiated by the attack of a nucleophile on the electron-deficient phosphorus atom. Any substituent that withdraws electron density from the phosphorus atom increases its positive partial charge (electrophilicity) and generally accelerates the rate of nucleophilic attack. nih.gov The 2,2,2-tribromoethyl group, with its three electron-withdrawing bromine atoms, serves to significantly enhance the electrophilicity of the phosphorus center in the parent compound and its derivatives.

Leaving Group Ability: The reaction rate is also proportional to the stability of the leaving group. Good leaving groups are weak bases. For example, in the parent dichlorophosphate, the chloride ion (Cl⁻) is an excellent leaving group, contributing to the compound's high reactivity. sigmaaldrich.com When a chloride is replaced by an alkoxy group (-OR), the resulting alkoxide anion (RO⁻) is a much poorer leaving group, making subsequent substitutions more difficult.

Steric Effects: The spatial arrangement of the substituents around the phosphorus atom plays a crucial role. Bulky substituents can physically block the trajectory of an incoming nucleophile, sterically hindering the reaction and slowing it down, regardless of favorable electronic effects. unacademy.com This is a key consideration in designing synthetic routes and predicting the reactivity of highly substituted organophosphorus molecules.

The P=O Bond: The phosphoryl (P=O) bond is a dominant feature of these molecules. It is strong and highly polar, with the oxygen atom bearing a partial negative charge and the phosphorus a partial positive charge. This polarity is central to the electrophilic nature of the phosphorus atom. The strength of this bond also means that reactions typically occur at the P-X single bonds rather than involving the P=O double bond directly. wikipedia.org

Chemical Degradation Pathways and Fate in Controlled Chemical Environments

Photochemical Degradation Mechanisms of 2,2,2-Tribromoethyl Dichlorophosphate (B8581778)

While no specific studies on the photochemical degradation of 2,2,2-tribromoethyl dichlorophosphate were identified, the degradation of other brominated flame retardants often proceeds via debromination upon exposure to UV light. e3s-conferences.orge3s-conferences.org The presence of a phosphate (B84403) ester group might also lead to cleavage of the P-O-C bond.

UV-Vis Spectroscopy Studies of Photolysis and Quantum Yields

No specific UV-Vis absorption spectra or quantum yield data for the photolysis of this compound are available in the reviewed literature. For related compounds, such as other organophosphate esters, photocatalysis in the presence of semiconductors like TiO2 under UV irradiation has been studied to enhance degradation. nih.gov

Identification of Photoproducts and Mechanistic Pathways

Specific photoproducts for this compound have not been documented. Based on studies of similar brominated compounds, potential degradation pathways could involve the cleavage of the carbon-bromine bonds, leading to the formation of less brominated intermediates. e3s-conferences.orge3s-conferences.org Hydrolysis of the dichlorophosphate group is another plausible reaction, which could be influenced by photolytic conditions.

Thermal Degradation Profiles and Pyrolysis Mechanisms

The thermal decomposition of halogenated organophosphate esters has been a subject of study due to their use as flame retardants. nih.govmdpi.comresearchgate.net The general mechanism often involves decomposition to form hydrogen halides and a char layer, which contributes to their flame-retardant properties. nih.gov

Thermogravimetric Analysis (TGA) in Inert and Reactive Atmospheres

No TGA data specifically for this compound was found. For other halogenated phosphate esters, TGA studies show that decomposition temperatures and the amount of char residue depend on the chemical structure and the atmosphere (inert or oxidative). nih.gov The presence of halogens can influence the thermal stability and the nature of the decomposition products.

Mechanistic Understanding of Thermal Decomposition Products and Volatiles

While there is no specific information on the thermal decomposition products of this compound, studies on similar compounds suggest that thermal degradation would likely produce hydrogen bromide and various chlorinated and brominated organic species. nih.gov The phosphate moiety can contribute to the formation of a polyphosphoric acid-like char.

Oxidative and Reductive Degradation in Controlled Chemical Systems

Information regarding the specific oxidative and reductive degradation of this compound is not available. In general, organophosphates can be degraded through advanced oxidation processes that generate highly reactive hydroxyl radicals. nih.gov Reductive degradation of brominated compounds can occur under anaerobic conditions, often resulting in debromination. nih.gov

Reactions with Specific Oxidants and Reductants

The chemical structure of this compound, featuring both ester and carbon-bromine bonds, suggests multiple potential sites for oxidative and reductive reactions. While specific experimental data for this compound is limited, general principles of organophosphate and halogenated compound chemistry, along with studies on analogous substances, provide insights into its likely reactivity.

Oxidative Degradation:

Oxidative processes, particularly those involving highly reactive species like hydroxyl radicals (•OH), are significant pathways for the degradation of organic compounds in the environment. The reaction of hydroxyl radicals with organophosphate esters can lead to their transformation and detoxification. nih.gov For halogenated organophosphates, these reactions can result in the formation of hydroxylated and dehalogenated products. nih.gov For instance, the UV/H2O2 treatment of tris(2-chloroethyl) phosphate (TCEP), a chlorinated analog, demonstrated that hydroxyl radicals were the primary species responsible for its degradation, leading to the formation of various hydroxylated and dechlorinated intermediates. nih.gov

Reductive Degradation:

Reductive dehalogenation is a recognized degradation pathway for brominated flame retardants, particularly under anaerobic conditions. nih.gov This process involves the removal of bromine atoms, which can alter the toxicity and persistence of the parent compound. While studies have documented the debromination of various brominated compounds, specific research on the reductive degradation of this compound is scarce. The presence of multiple bromine atoms on the ethyl group suggests that this compound could be susceptible to reductive dehalogenation, potentially leading to the formation of less brominated intermediates and, ultimately, ethanol (B145695) and its derivatives.

Pathways of Chemical Transformation Under Extreme Conditions

The behavior of this compound under extreme conditions, such as high temperatures and pressures, is relevant to its fate during manufacturing processes, fires, and waste incineration.

Thermal Degradation and Pyrolysis:

As a flame retardant, this compound is designed to be active at elevated temperatures. Halogenated flame retardants typically function in the gas phase by releasing halogen radicals (e.g., Br•, Cl•) that interfere with the radical chain reactions of combustion. kennesaw.edu Therefore, under pyrolytic conditions, the primary degradation pathway for this compound is expected to involve the cleavage of the carbon-bromine and carbon-chlorine bonds, releasing bromine and chlorine radicals.

Studies on the thermal degradation of other brominated flame retardants have shown that increasing the temperature leads to a significant increase in the emission of various degradation products. researchgate.net The pyrolysis of brominated flame retardants can also lead to the formation of hydrogen halides (HBr, HCl) and various brominated and chlorinated hydrocarbons.

Hydrolysis under Extreme pH:

Advanced Analytical Methodologies for 2,2,2 Tribromoethyl Dichlorophosphate

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of halogenated organophosphates like 2,2,2-Tribromoethyl dichlorophosphate (B8581778). These hyphenated techniques provide the necessary separation power and detection specificity to handle complex sample matrices.

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile organophosphorus compounds. drawellanalytical.comresearchgate.net For 2,2,2-Tribromoethyl dichlorophosphate, its volatility would make it amenable to GC analysis. The separation is typically achieved on a capillary column, often with a non-polar or semi-polar stationary phase, such as a DB-5MS, which is a (5%-phenyl)-methylpolysiloxane phase. mdpi.com The temperature programming of the GC oven is crucial for achieving good resolution and peak shape.

Electron ionization (EI) is a common ionization technique in GC-MS that can provide detailed fragmentation patterns useful for structural confirmation. researchgate.net The mass spectrum of this compound would be expected to show characteristic isotopic patterns due to the presence of bromine and chlorine atoms. Key fragmentation pathways would likely involve the cleavage of the P-O-C bond and the loss of bromine or chlorine atoms. chemguide.co.ukwikipedia.org Negative chemical ionization (NCI) can also be employed to enhance sensitivity for halogenated compounds. researchgate.net

To enhance the reliability of the analysis in complex matrices, sample preparation steps such as solid-phase extraction (SPE) or magnetic solid-phase extraction (MSPE) with adsorbents like multi-walled carbon nanotubes can be utilized to pre-concentrate the analyte and remove interfering substances. chromatographyonline.comchromatographyonline.com

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| GC System | Agilent 7890A or equivalent |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.2 mL/min |

| MS System | Agilent 5975C or equivalent |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | m/z 50-550 |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

For organophosphorus compounds that are more polar or thermally labile, liquid chromatography-mass spectrometry (LC-MS) is the preferred method. nih.govnih.gov Given that this compound is a polar molecule, LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers a powerful analytical tool.

Reversed-phase chromatography using a C18 column is a common approach for the separation of organophosphate esters. nih.gov For polar compounds, columns with polar endcapping or the use of hydrophilic interaction liquid chromatography (HILIC) might be necessary to achieve adequate retention. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to improve ionization. sielc.com

Electrospray ionization (ESI) is a widely used ionization source for LC-MS analysis of polar compounds. rsc.org Both positive and negative ion modes can be explored, though negative ion mode is often advantageous for halogenated compounds. researchgate.net Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which is crucial for quantification in complex matrices. rsc.org

Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| MS System | Agilent 6470 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3500 V |

| Gas Temperature | 300 °C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 35 psi |

| Sheath Gas Temp | 350 °C |

| Sheath Gas Flow | 11 L/min |

Electrochemical Methods for Reactivity and Detection

Electrochemical sensors offer a rapid, cost-effective, and portable alternative for the detection of organophosphorus compounds. chromatographyonline.comresearchgate.netnih.gov These sensors typically rely on the electrocatalytic oxidation or reduction of the target analyte at a modified electrode surface. For this compound, the dichlorophosphate group could be a target for electrochemical detection.

The development of such a sensor would involve modifying an electrode (e.g., glassy carbon, gold) with nanomaterials to enhance sensitivity and selectivity. nih.gov Materials like metal oxides (e.g., zirconia nanoparticles), metal-organic frameworks (MOFs), or graphene-based composites have shown promise for the detection of organophosphates. nih.govumb.edu The principle of detection often involves the strong affinity of these materials for the phosphate (B84403) group, facilitating the electrochemical reaction. nih.gov

Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) would be employed to characterize the electrochemical behavior and to perform quantitative analysis. nih.gov While specific methods for this compound are not established, the general approaches developed for other organophosphates provide a solid foundation for future research in this area. acs.org

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Process Control

Advanced spectroscopic techniques, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, are powerful tools for in-situ reaction monitoring and process control in chemical synthesis. nih.govlibretexts.org These techniques can provide real-time information on the concentrations of reactants, intermediates, and products without the need for sample extraction.

In the context of the synthesis of this compound, which may involve the reaction of 2,2,2-tribromoethanol (B1683020) with a chlorinating agent like phosphorus oxychloride, in-situ spectroscopy could be invaluable. For instance, Raman spectroscopy is well-suited for monitoring reactions in organic media and can provide characteristic vibrational signatures for the P=O and P-Cl bonds in organophosphorus compounds. nih.gov The disappearance of reactant peaks and the appearance of product peaks can be tracked over time to determine reaction kinetics and endpoint.

Surface-enhanced Raman scattering (SERS) could be employed to enhance the signal of the target analytes, allowing for detection at very low concentrations. acs.orgrsc.org This would be particularly useful for monitoring trace impurities or side products during the synthesis. While specific applications for this compound are not documented, the principles of using these spectroscopic techniques for monitoring organophosphorus reactions are well-established. libretexts.orgnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2,2-tribromoethanol |

| Acetonitrile |

| Formic acid |

| Methanol |

Future Directions and Unexplored Avenues in 2,2,2 Tribromoethyl Dichlorophosphate Research

Development of Novel Synthetic Applications Beyond Current Scope

The primary utility of halogenated ethyl dichlorophosphates has traditionally been in phosphorylation reactions, particularly for the introduction of protecting groups in the synthesis of complex molecules like nucleotides and peptides. However, the unique electronic and steric properties of the 2,2,2-tribromoethyl group suggest a wealth of untapped potential for novel synthetic transformations.

Future research should venture beyond its role as a simple phosphorylating agent. Investigations into its use as a precursor for the synthesis of a broader range of organophosphorus compounds are warranted. For instance, its reaction with various nucleophiles could lead to the formation of novel phosphotriesters, phosphoramidates, and phosphonates with unique reactivity profiles. The tribromoethyl moiety, being a good leaving group under specific reductive conditions, could also be exploited in the design of new synthetic methodologies.

A particularly promising, yet unexplored, area is its application in catalysis. The phosphorus center, modulated by the electron-withdrawing tribromoethyl group, could serve as a unique Lewis acid catalyst. Furthermore, the potential for the bromine atoms to participate in halogen bonding opens up possibilities for its use in organocatalysis, a field that has seen significant growth in recent years. mdpi.comnih.govresearchgate.net Research in this direction could lead to the development of novel catalytic systems for a variety of organic transformations. researchgate.netnumberanalytics.com

Deeper Mechanistic Insights into Complex Multi-Step Reactions

A thorough understanding of the reaction mechanisms involving 2,2,2-tribromoethyl dichlorophosphate (B8581778) is crucial for its effective utilization and the development of new applications. While the general mechanism of phosphorylation is understood to proceed via a nucleophilic attack on the phosphorus atom, the specific kinetics and intermediates in reactions involving this bulky and highly halogenated reagent are yet to be elucidated. frontiersin.org

Future mechanistic studies should focus on complex multi-step reactions where 2,2,2-tribromoethyl dichlorophosphate is a key reagent. This includes investigating the stereochemical outcome of its reactions, the influence of reaction conditions on product distribution, and the identification of transient intermediates. Computational modeling, such as Density Functional Theory (DFT) calculations, can be a powerful tool in this endeavor, providing insights into transition state geometries and reaction energy profiles. mdpi.comresearchgate.netacs.org Such studies have been successfully applied to understand the hydrolysis and other reactions of various organophosphorus compounds. researchgate.netacs.orgdiva-portal.orgdiva-portal.org

Furthermore, experimental techniques like in-situ spectroscopy (e.g., NMR, IR) can be employed to monitor reaction progress and detect short-lived species. A detailed understanding of the interplay between the electronic effects of the tribromoethyl group and the steric hindrance around the phosphorus center will be key to controlling the selectivity and efficiency of reactions involving this compound.

Integration with Emerging Technologies in Organic Synthesis and Materials Science

The integration of this compound with emerging technologies holds the key to unlocking its full potential in both organic synthesis and materials science.

In the realm of organic synthesis, the use of flow chemistry presents a significant opportunity. nih.govresearchgate.net The high reactivity of dichlorophosphates can lead to exothermic reactions that are often difficult to control in traditional batch processes. researchgate.net Micro-flow reactors offer enhanced heat and mass transfer, allowing for safer and more efficient reactions with precise control over reaction parameters. nih.govvapourtec.com The application of flow chemistry to reactions involving this compound could enable the synthesis of novel compounds that are inaccessible through conventional methods. researchgate.net

In materials science , organophosphorus compounds are widely used as flame retardants and in the synthesis of functional polymers. frontiersin.orgresearchgate.netwikipedia.orgresearchgate.netmdpi.com The high bromine and phosphorus content of this compound makes it an excellent candidate for the development of new fire-retardant materials. Future research could focus on incorporating this molecule into various polymer backbones to enhance their thermal stability and flame retardancy. researchgate.netmdpi.com Its potential as a monomer or cross-linking agent in the synthesis of novel organophosphorus polymers with tailored optical, electronic, or catalytic properties is another exciting avenue for exploration. researchgate.netresearchgate.net

Theoretical Prediction of Unprecedented Chemical Behavior and Reactivity Patterns

Computational chemistry and machine learning are poised to play a pivotal role in accelerating the exploration of this compound's chemical space.

Quantum chemical calculations can be employed to predict a wide range of properties, from its fundamental electronic structure to its reactivity in various chemical environments. mdpi.com These theoretical studies can guide experimental work by identifying promising reaction pathways and predicting the properties of yet-to-be-synthesized molecules. For instance, computational screening could identify potential substrates and catalysts for reactions involving this reagent.

Machine learning (ML) models, trained on existing data for organophosphorus compounds, could be used to predict the properties and reactivity of this compound and its derivatives. arxiv.orgarxiv.orgnih.gov This approach can significantly reduce the time and resources required for experimental screening. researchgate.netresearchgate.net ML algorithms could be developed to predict, for example, its efficacy as a flame retardant in different polymer matrices or its catalytic activity in various reactions. The synergy between computational prediction and experimental validation will be crucial for the rapid advancement of research in this area.

Q & A

Q. What are the optimal synthetic routes for 2,2,2-Tribromoethyl dichlorophosphate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves reacting tribromoethanol with phosphorylating agents under controlled conditions. For example, a phosphotriester approach using alkoxide activation and 2,2,2-tribromoethyl phosphoromorpholinochloridate has been employed for analogous phosphorylated compounds . Key parameters include:

- Solvent selection : Tetrahydrofuran (THF) is preferred for its ability to dissolve both reactants and intermediates.

- Temperature : Room temperature minimizes side reactions (e.g., hydrolysis of reactive intermediates).

- Stoichiometry : A 1:1 molar ratio of tribromoethanol to phosphorylating agent ensures balanced reactivity.

- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and confirm completion .

Table 1: Reaction Optimization Parameters